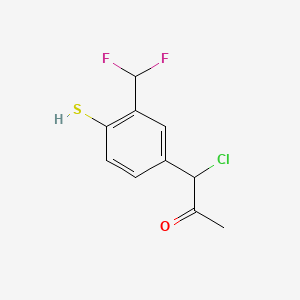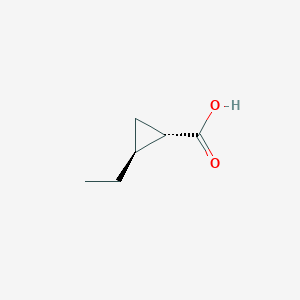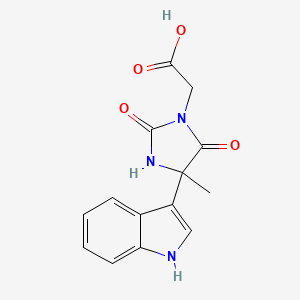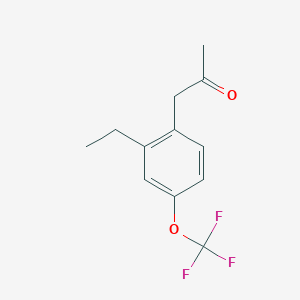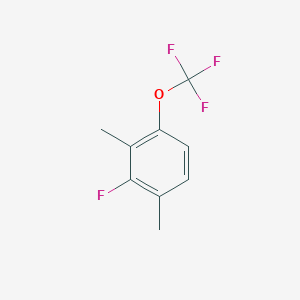
1,3-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with two methyl groups, one fluorine atom, and a trifluoromethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the trifluoromethylation of a suitable precursor. For instance, the trifluoromethylation of 1,3-dimethyl-2-fluorobenzene can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom and trifluoromethoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while oxidation and reduction can lead to the formation of various functionalized benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules for studying their interactions and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, the trifluoromethoxy group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. In biological systems, the compound’s fluorine atoms can enhance binding affinity and metabolic stability, making it a valuable tool in drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-2-fluoro-4-methoxybenzene: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1,3-Dimethyl-2-chloro-4-(trifluoromethoxy)benzene: Similar structure but with a chlorine atom instead of a fluorine atom.
1,3-Dimethyl-2-fluoro-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
1,3-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of fluorinated materials and pharmaceuticals .
Eigenschaften
Molekularformel |
C9H8F4O |
|---|---|
Molekulargewicht |
208.15 g/mol |
IUPAC-Name |
2-fluoro-1,3-dimethyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8F4O/c1-5-3-4-7(6(2)8(5)10)14-9(11,12)13/h3-4H,1-2H3 |
InChI-Schlüssel |
GKDSBOYATMXVDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)OC(F)(F)F)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hcl](/img/structure/B14048311.png)
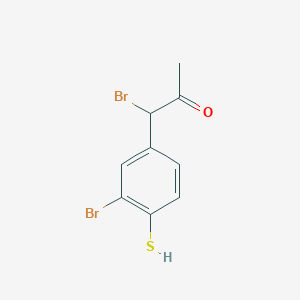
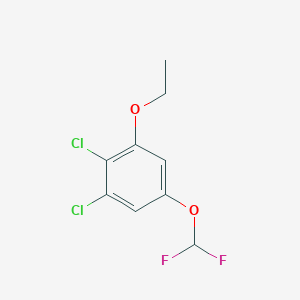
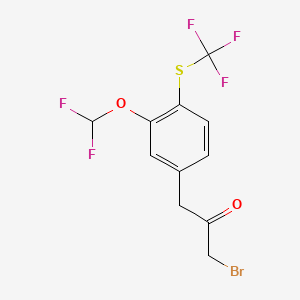


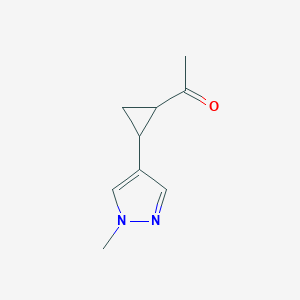
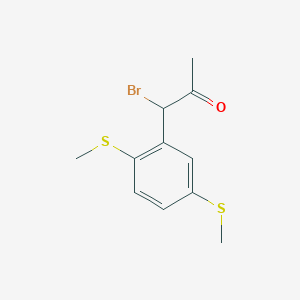
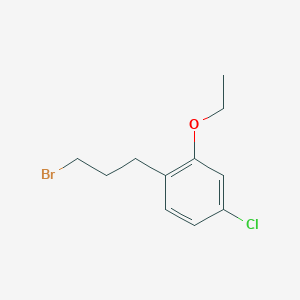
![Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)-2-oxoacetate](/img/structure/B14048366.png)
